molecular formula C21H25NO4 B475982 [2-(4-Acetylanilino)-2-oxoethyl] adamantane-1-carboxylate CAS No. 735305-67-6

[2-(4-Acetylanilino)-2-oxoethyl] adamantane-1-carboxylate

Katalognummer: B475982
CAS-Nummer: 735305-67-6
Molekulargewicht: 355.4g/mol
InChI-Schlüssel: VXSJXGKGYMPKRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-(4-Acetylanilino)-2-oxoethyl] adamantane-1-carboxylate is a complex organic compound that combines the structural features of adamantane and anilino groups Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while the anilino group introduces aromaticity and potential reactivity

Eigenschaften

CAS-Nummer

735305-67-6

Molekularformel

C21H25NO4

Molekulargewicht

355.4g/mol

IUPAC-Name

[2-(4-acetylanilino)-2-oxoethyl] adamantane-1-carboxylate

InChI

InChI=1S/C21H25NO4/c1-13(23)17-2-4-18(5-3-17)22-19(24)12-26-20(25)21-9-14-6-15(10-21)8-16(7-14)11-21/h2-5,14-16H,6-12H2,1H3,(H,22,24)

InChI-Schlüssel

VXSJXGKGYMPKRR-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C23CC4CC(C2)CC(C4)C3

Kanonische SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C23CC4CC(C2)CC(C4)C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Acetylanilino)-2-oxoethyl] adamantane-1-carboxylate typically involves multi-step organic reactions. One common approach is the acylation of adamantane-1-carboxylic acid with 2-(4-acetylanilino)-2-oxoethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

[2-(4-Acetylanilino)-2-oxoethyl] adamantane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [2-(4-Acetylanilino)-2-oxoethyl] adamantane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. Its structural features may interact with biological targets, leading to therapeutic effects.

Medicine

In medicine, derivatives of this compound could be investigated for their pharmacological properties

Industry

In the industrial sector, [2-(4-Acetylanilino)-2-oxoethyl] adamantane-1-carboxylate can be used in the production of advanced materials, such as polymers and coatings, due to its stability and unique properties.

Wirkmechanismus

The mechanism of action of [2-(4-Acetylanilino)-2-oxoethyl] adamantane-1-carboxylate involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that can fit into enzyme active sites or receptor binding pockets, while the anilino group can form hydrogen bonds or π-π interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Adamantane derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.

    Anilino derivatives: Compounds such as aniline and its substituted derivatives, which are used in the synthesis of dyes and pharmaceuticals.

Uniqueness

What sets [2-(4-Acetylanilino)-2-oxoethyl] adamantane-1-carboxylate apart is the combination of the adamantane and anilino groups, providing a unique blend of stability, rigidity, and reactivity

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.